Phosphonemycin

Description

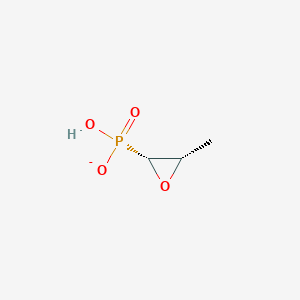

Structure

3D Structure

Properties

Molecular Formula |

C3H6O4P- |

|---|---|

Molecular Weight |

137.05 g/mol |

IUPAC Name |

hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate |

InChI |

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/p-1/t2-,3+/m0/s1 |

InChI Key |

YMDXZJFXQJVXBF-STHAYSLISA-M |

Isomeric SMILES |

C[C@H]1[C@H](O1)P(=O)(O)[O-] |

Canonical SMILES |

CC1C(O1)P(=O)(O)[O-] |

Origin of Product |

United States |

Biosynthetic Pathways of Phosphonemycin

Microbial Origin and Natural Producers of Phosphonomycin

Phosphonomycin is a natural product synthesized by various microorganisms, primarily belonging to the genera Streptomyces and Pseudomonas. nih.govrsc.org The initial discovery of phosphonomycin, originally named phosphonomycin, was from strains of Streptomyces fradiae. rsc.orgnih.gov

Streptomyces Species as Bioproduction Platforms

Several species of the genus Streptomyces are known producers of phosphonomycin. nih.govnih.gov These Gram-positive, filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites, including over two-thirds of clinically useful antibiotics of natural origin. wikipedia.org Among the documented phosphonomycin-producing Streptomyces species are Streptomyces fradiae, Streptomyces wedmorensis, and Streptomyces viridochromogenes. nih.govrsc.orgasm.org The biosynthetic pathway in these organisms has been a subject of detailed investigation, revealing a series of intricate enzymatic steps. asm.org

Pseudomonas Species' Contributions to Phosphonomycin Biosynthesis

In addition to Streptomyces, certain species of Pseudomonas are also capable of synthesizing phosphonomycin. nih.govresearchgate.net Notably, Pseudomonas syringae has been identified as a producer of this antibiotic. nih.govrsc.org Research has revealed that the biosynthetic pathway to phosphonomycin in Pseudomonas syringae differs significantly from that in Streptomyces species. nih.govasm.org While the initial and final steps of the pathways are shared, the intermediate enzymatic transformations are distinct, highlighting the convergent evolution of phosphonomycin production in different bacterial genera. nih.govosti.gov

Elucidation of the Phosphonomycin Biosynthetic Route

The biosynthesis of phosphonomycin, like other phosphonate (B1237965) natural products, begins with the formation of the characteristic C-P bond. nih.govpnas.org This crucial step is followed by a series of enzymatic modifications to yield the final bioactive molecule. asm.orgpnas.org

Initial Conversion of Phosphoenolpyruvate (B93156) to Phosphonopyruvate (B1221233)

The genesis of the phosphonate group in phosphonomycin involves the rearrangement of a common metabolic intermediate, phosphoenolpyruvate (PEP). asm.orgosti.govnih.gov This reaction converts PEP into phosphonopyruvate (PnPy), establishing the foundational C-P bond of the antibiotic. asm.orgosti.gov This thermodynamically challenging isomerization is a committed step in the biosynthesis of nearly all known phosphonate natural products. asm.orgnih.govpnas.org

Key Enzymatic Transformations and Intermediates in Biosynthesis

Following the formation of phosphonopyruvate, the biosynthetic pathways in Streptomyces and Pseudomonas diverge. nih.govasm.org In Streptomyces, PnPy undergoes decarboxylation to form phosphonoacetaldehyde. asm.orgresearchgate.net In contrast, the Pseudomonas pathway involves a citrate (B86180) synthase-like enzyme that condenses PnPy with an acetyl group. nih.govasm.org

Subsequent enzymatic reactions in both pathways include reductions, methylations, and ultimately, an epoxidation step to form the final phosphonomycin molecule. osti.govresearchgate.netnih.gov While the specific enzymes and intermediates differ, both routes converge to produce the same potent antibiotic. nih.govpnas.org

The key enzyme responsible for the initial C-P bond formation is PEP mutase (PepM). nih.govnih.gov This enzyme catalyzes the intramolecular rearrangement of phosphoenolpyruvate to phosphonopyruvate. nih.govnih.gov The gene encoding PepM, pepM, is considered a molecular marker for identifying potential phosphonate-producing organisms in environmental samples. nih.govpnas.orgcapes.gov.br

Catalytic Functions of Phosphonopyruvate Decarboxylase (PPDc) and Phosphonomethylmalate Synthase (PMSy)

The biosynthesis of phosphonemycin diverges in different producing organisms, notably in Streptomyces and Pseudomonas species, immediately following the formation of the key intermediate, phosphonopyruvate (PnPy). portlandpress.comnih.gov This divergence is orchestrated by two distinct enzymes: Phosphonopyruvate Decarboxylase (PPDc) in Streptomyces and Phosphonomethylmalate Synthase (PMSy) in Pseudomonas. portlandpress.comnih.gov

Phosphonomethylmalate Synthase (PMSy) , found in the Pseudomonas biosynthetic pathway, is a citrate synthase-like enzyme. nih.govasm.org Instead of decarboxylation, PMSy catalyzes the condensation of PnPy with acetyl-CoA to produce (2-phosphonomethyl)malate. portlandpress.compnas.org This reaction represents an alternative strategy to commit PnPy to the fosfomycin (B1673569) pathway. The enzyme responsible for this in Pseudomonas syringae is Psf2. nih.govasm.org This aldol-type condensation is also a key step in the biosynthesis of other phosphonate natural products like FR-900098. nih.gov

| Enzyme | Organism | Substrate | Product | Cofactor | Catalytic Function |

| Phosphonopyruvate Decarboxylase (PPDc) | Streptomyces | Phosphonopyruvate | Phosphonoacetaldehyde | Thiamine Pyrophosphate (TPP) | Irreversible decarboxylation, driving the biosynthetic pathway forward. nih.govnih.gov |

| Phosphonomethylmalate Synthase (PMSy) | Pseudomonas | Phosphonopyruvate, Acetyl-CoA | (2-Phosphonomethyl)malate | None specified | Condensation reaction, committing the precursor to the this compound pathway. portlandpress.compnas.org |

Pathways Diverging from this compound Precursors (e.g., Valinophos Biosynthesis)

The intermediate phosphonopyruvate (PnPy) is a critical branch point in phosphonate biosynthesis, leading to a variety of natural products, not just this compound. portlandpress.comnih.gov The biosynthesis of valinophos, a phosphonopeptide, exemplifies a pathway that diverges from a this compound precursor. nih.govresearchgate.net

In the case of valinophos biosynthesis, PnPy is not decarboxylated or condensed with acetyl-CoA. Instead, it is reduced by a dedicated dehydrogenase to form phosphonolactate (PnLac). nih.govnih.gov This reaction marks a distinct and previously unknown branch in phosphonate metabolism. nih.gov The PnLac then undergoes a series of enzymatic transformations, including phosphorylation and reduction, to form (R)-2,3-dihydroxypropylphosphonate (DHPPA), the scaffold of valinophos. nih.govresearchgate.net This pathway highlights the metabolic plasticity of microorganisms in utilizing common precursors to generate diverse chemical structures. nih.gov The enzymes and intermediates in the valinophos pathway are distinct from those in the this compound pathway after the initial PnPy formation. nih.gov

Mechanistic Studies of Epoxidation in this compound Formation

The final and crucial step in this compound biosynthesis is the formation of the epoxide ring, a reaction catalyzed by (S)-2-hydroxypropylphosphonic acid epoxidase (HppE). nih.govportlandpress.com This enzyme is a mononuclear non-heme iron-dependent oxygenase that exhibits an unusual catalytic mechanism. utsa.edumit.edu

The epoxidation reaction catalyzed by HppE is effectively a dehydrogenation of (S)-2-hydroxypropylphosphonic acid ((S)-HPP). utsa.eduacs.org Mechanistic studies, including isotope labeling experiments, have revealed that the oxygen atom incorporated into the epoxide ring originates from the hydroxyl group of the substrate, not from molecular oxygen. utsa.eduacs.org The reaction is proposed to initiate with the abstraction of a hydrogen atom from the C1 position of (S)-HPP by an activated oxygen species at the iron center. utsa.edu In Streptomyces, HppE requires O2, NADH, and FMN for its activity. utsa.edu Interestingly, the HppE homolog in Pseudomonas syringae (Ps-HppE, also known as Psf4) also catalyzes the same reaction and requires the same cofactors, despite having a low sequence identity to the Streptomyces enzyme. nih.govutsa.eduacs.org The proposed mechanism involves the generation of a radical intermediate, which then leads to the formation of the epoxide ring. researchgate.net

| Enzyme | Substrate | Product | Key Mechanistic Feature |

| (S)-2-hydroxypropylphosphonic acid epoxidase (HppE) | (S)-2-hydroxypropylphosphonic acid | This compound (Fosfomycin) | Intramolecular oxygen transfer from the substrate's hydroxyl group to form the epoxide ring. utsa.eduacs.org |

Analysis of Divergent and Convergent Biosynthetic Strategies in Phosphonate Natural Products

The biosynthesis of phosphonate natural products, including this compound, provides striking examples of both divergent and convergent evolution in metabolic pathways. portlandpress.comasm.org

Divergent strategies are evident from the multiple metabolic fates of the central precursor, phosphonopyruvate (PnPy). portlandpress.com As discussed, PnPy can be channeled into different pathways through the action of enzymes like PPDc (leading to this compound in Streptomyces), PMSy (leading to this compound in Pseudomonas), or a dehydrogenase (leading to valinophos). portlandpress.comnih.gov This illustrates how different organisms have evolved distinct initial steps to create a variety of phosphonate-containing molecules from a common starting point.

Convergent evolution is beautifully demonstrated by the this compound biosynthetic pathways in Streptomyces and Pseudomonas. nih.govasm.org Although these two bacterial genera are distantly related, they both produce the identical antibiotic, this compound. nih.gov However, the enzymatic steps to convert PnPy to the penultimate intermediate, (S)-2-hydroxypropylphosphonic acid, are completely different. nih.govasm.org Streptomyces utilizes a pathway involving decarboxylation, reduction, and methylation, while Pseudomonas employs a pathway involving condensation, dehydration, and decarboxylation. portlandpress.compnas.orgresearchgate.net Despite these different routes, both pathways converge at the final epoxidation step, which is catalyzed by homologous HppE enzymes. nih.govnih.gov This convergence suggests a strong selective pressure for the production of this effective antibiotic.

Genetic Basis and Regulation of this compound Biosynthesis

The production of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). nih.govresearchgate.net The regulation of these genes is crucial for the efficient synthesis of the antibiotic.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes required for this compound biosynthesis are clustered together on the chromosome of the producing organisms. nih.govresearchgate.net The identification of these BGCs has been instrumental in elucidating the biosynthetic pathway. The this compound BGC in Streptomyces fradiae contains genes encoding the core biosynthetic enzymes such as PepM (Fom1), PPDc (Fom2), and HppE, as well as resistance genes. nih.govasm.org

Similarly, sequencing of the Pseudomonas syringae genome revealed a BGC for this compound production. nih.govresearchgate.net Comparison of the BGCs from Streptomyces and Pseudomonas highlights the genetic basis for the divergent pathways. The P. syringae cluster lacks a gene for PPDc but contains a gene for PMSy (Psf2). nih.govasm.org Both clusters, however, contain a homologous gene for the final epoxidation step. asm.org The presence of resistance genes within the BGC is a common feature, providing the producing organism with a mechanism to protect itself from the antibiotic it synthesizes. mdpi.comnih.gov

Functional Genomics and Gene Editing in this compound Production (e.g., fomA, fomB)

Functional genomics approaches, including gene knockout and heterologous expression, have been pivotal in deciphering the roles of individual genes within the this compound BGC. nih.govoup.com A notable example is the characterization of the resistance genes fomA and fomB from Streptomyces wedmorensis. nih.govebi.ac.uk

The FomA protein is a kinase that catalyzes the phosphorylation of this compound to form this compound monophosphate, rendering the antibiotic inactive. nih.govebi.ac.uk The FomB protein then further phosphorylates the monophosphate derivative to produce this compound diphosphate (B83284). nih.gov This two-step phosphorylation serves as an efficient self-resistance mechanism for the producing organism. nih.gov

More recently, advanced gene-editing tools like CRISPR-Cas9 have emerged as powerful techniques for functional genomics studies. nih.govnih.gov While specific published examples of using CRISPR to directly manipulate fomA and fomB for production enhancement are not detailed, the technology offers a precise way to engineer BGCs. oup.comresearchgate.net For instance, CRISPR-based systems have been used to reverse antibiotic resistance by targeting resistance genes like fosA (a different fosfomycin resistance gene) in other bacteria. nih.govnih.gov Such approaches could potentially be applied to modify the expression of biosynthetic or resistance genes in this compound producers to improve yields or create novel derivatives. oup.com

| Gene | Protein Product | Function |

| fomA | FomA | Phosphorylates this compound to this compound monophosphate (resistance). nih.govebi.ac.uk |

| fomB | FomB | Phosphorylates this compound monophosphate to this compound diphosphate (resistance). nih.gov |

Molecular Mechanisms of Action of Phosphonemycin

Fundamental Inhibition of Bacterial Peptidoglycan Cell Wall Biosynthesis

Phosphonomycin fundamentally disrupts the synthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall and provides structural integrity. patsnap.compatsnap.comurology-textbook.com By inhibiting a critical early step in this pathway, phosphonomycin prevents the formation of the necessary building blocks for the cell wall, leading to a weakened structure, osmotic instability, and ultimately, bacterial cell lysis and death. patsnap.commicrobiologyresearch.orgrcsb.org This bactericidal action is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. patsnap.commicrobiologyresearch.orgrsc.org The targeted process is the formation of UDP-N-acetylmuramic acid, a key precursor for the peptidoglycan polymer. microbiologyresearch.orgaksci.comtoku-e.comsigmaaldrich.comsigmaaldrich.com

Detailed Enzymatic Inhibition of UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA)

The primary molecular target of phosphonomycin is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. patsnap.commicrobiologyresearch.orgfrontiersin.orgmdpi.comfrontiersin.org MurA catalyzes the first committed step in peptidoglycan biosynthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG). patsnap.commdpi.comfrontiersin.orgmdpi.com This enzymatic reaction is crucial for the production of peptidoglycan precursors. rcsb.org

Formation of Covalent Adducts with MurA Active Site Cysteine Residues

Phosphonomycin's inhibitory action involves the formation of a covalent bond with a specific amino acid residue within the active site of the MurA enzyme. rcsb.orgfrontiersin.orgpsu.eduasm.org This residue is a highly conserved cysteine (Cys115 in Escherichia coli). rsc.orgpsu.eduasm.org The epoxide ring of the phosphonomycin molecule is susceptible to nucleophilic attack by the thiol group of this cysteine residue. rsc.orgfrontiersin.org This reaction results in the formation of a stable, covalent adduct, effectively linking the antibiotic to the enzyme. rcsb.orgpsu.eduasm.org

Irreversible Inactivation of MurA Catalytic Function

The formation of the covalent adduct between phosphonomycin and the Cys115 residue leads to the irreversible inactivation of the MurA enzyme. microbiologyresearch.orgrcsb.orgtoku-e.compsu.edumedscape.com This permanent modification of the active site prevents the enzyme from binding its natural substrate, phosphoenolpyruvate (PEP), and carrying out its catalytic function. rcsb.orgpsu.edu Consequently, the entire peptidoglycan synthesis pathway is halted at its initial step. microbiologyresearch.orgtoku-e.com

Phosphonomycin as a Structural and Functional Analog of Phosphoenolpyruvate

The effectiveness of phosphonomycin as a MurA inhibitor stems from its ability to act as a structural and functional analog of phosphoenolpyruvate (PEP). microbiologyresearch.orgtoku-e.comsigmaaldrich.comfrontiersin.orgmdpi.compsu.edu Its chemical structure mimics that of PEP, allowing it to fit into the enzyme's active site. rcsb.orgmdpi.com This mimicry is crucial for its ability to compete with PEP and subsequently form the covalent bond that inactivates the enzyme. rsc.orgmdpi.com

Mechanisms of Cellular Uptake in Prokaryotic Systems

For phosphonomycin to exert its inhibitory effect on the cytoplasmic enzyme MurA, it must first be transported into the bacterial cell. microbiologyresearch.orgmdpi.com

Involvement of the L-alpha-Glycerophosphate Transport System

Fosfomycin's entry into the bacterial cell is a critical prerequisite for its antibacterial activity. The drug is hydrophilic and utilizes nutrient transport systems to cross the bacterial cell membrane. One of the primary pathways for fosfomycin (B1673569) uptake is the L-alpha-glycerophosphate transport system (GlpT). acs.orgmdpi.comoup.com This system's main physiological role is to transport glycerol-3-phosphate into the cell. Fosfomycin's chemical structure mimics that of glycerol-3-phosphate, allowing it to be recognized and transported by the GlpT permease. nih.govjournalmeddbu.com

The expression of the GlpT system is typically induced by the presence of its natural substrate, L-alpha-glycerophosphate. mdpi.com However, basal levels of GlpT expression are often sufficient for fosfomycin to enter the cell and exert its effect. nih.gov In addition to the GlpT system, another transport system, the hexose (B10828440) phosphate (B84403) uptake system (UhpT), can also facilitate fosfomycin entry, particularly when induced by glucose-6-phosphate (G6P). acs.orgoup.comnih.gov The functionality of both the GlpT and UhpT systems is dependent on cyclic AMP (cAMP) and its receptor protein. nih.govasm.org

Consequential Disruption of UDP N-acetylmuramic Acid (UDP-MurNAc) Production

Once inside the bacterial cytoplasm, fosfomycin targets and irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. acs.orgdrugbank.comwikipedia.org MurA catalyzes the first committed step in peptidoglycan biosynthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG). mdpi.comasm.orgdrugbank.com This reaction is essential for the formation of UDP-N-acetylmuramic acid (UDP-MurNAc), a critical precursor for the growing peptidoglycan chain. mdpi.comdrugbank.commdpi.com

Fosfomycin acts as an analog of PEP and covalently binds to a cysteine residue in the active site of the MurA enzyme. drugbank.comwikipedia.org This irreversible binding inactivates the enzyme, thereby blocking the production of UDP-MurNAc. nih.govdrugbank.com The disruption of UDP-MurNAc synthesis halts the entire process of peptidoglycan construction, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure. This ultimately results in bacterial cell lysis and death. nih.govrcsb.org The action of fosfomycin occurs at an earlier stage in cell wall synthesis compared to other well-known antibiotics like β-lactams and glycopeptides. asm.org

Broader Biochemical Modulation and Research into Off-Target Considerations

Beyond its primary mechanism of action on bacterial cell wall synthesis, fosfomycin has been observed to exert other biochemical effects, including the modulation of host immune responses and interference with bacterial biofilm formation.

Modulation of Host Immune System Components: Insights into Neutrophil Phagocytic Enhancement

Fosfomycin has demonstrated immunomodulatory properties, notably its ability to enhance the function of neutrophils, a key component of the innate immune system. asm.orgdrugbank.comrcsb.org Research has shown that fosfomycin can increase the phagocytic and bactericidal activity of neutrophils against various pathogens, including Staphylococcus aureus. asm.orgnih.gov This enhancement of neutrophil function is a significant finding, as it suggests that fosfomycin may not only directly kill bacteria but also augment the host's own defense mechanisms to clear the infection. nih.govresearchgate.net

Studies have indicated that fosfomycin can enhance the bactericidal ability of neutrophils to a greater extent than some other antimicrobial agents. asm.orgrcsb.org The mechanisms behind this immunomodulatory effect are multifaceted and may involve the increased production of reactive oxygen species (ROS) by phagocytes, which are crucial for intracellular killing of bacteria. nih.gov Furthermore, fosfomycin has been shown to enhance the formation of extracellular traps (ETs) by neutrophils, which can trap and kill extracellular bacteria. nih.gov

Effects on Bacterial Biofilm Formation and Structural Integrity

Research has demonstrated that fosfomycin can inhibit the formation of biofilms by various bacterial species, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. researchgate.netdovepress.com In some cases, fosfomycin has been shown to disrupt established biofilms, even at concentrations below the minimum inhibitory concentration (MIC) for planktonic (free-floating) bacteria. researchgate.net The ability of fosfomycin to interfere with biofilm integrity is a significant advantage in treating chronic and persistent infections where biofilms play a central role. nih.govmdpi.com

Mechanisms of Resistance to Phosphonemycin

General Principles of Bacterial Antimicrobial Resistance

Bacterial resistance to antimicrobial agents is a significant challenge in the treatment of infectious diseases. This resistance can be an inherent characteristic of the bacterium or acquired from other resistant organisms.

Intrinsic resistance is the innate ability of a bacterium to resist the action of an antimicrobial agent. This can be due to inherent structural or functional characteristics, such as the low permeability of the bacterial cell wall or the natural absence of a target for the antibiotic. frontiersin.orgdroracle.ai For example, some bacteria like Mycobacterium tuberculosis are naturally resistant to fosfomycin (B1673569) because their MurA enzyme has an aspartic acid residue instead of the cysteine residue that fosfomycin targets. frontiersin.org Similarly, the intrinsic resistance of Acinetobacter baumannii is partly attributed to peptidoglycan recycling pathways that bypass the step inhibited by fosfomycin. microbiologyresearch.org

Acquired resistance , on the other hand, occurs when a previously susceptible bacterium develops resistance. This can happen through genetic mutations or by acquiring resistance genes from other bacteria. droracle.aimdpi.com

Genetic mutations are random errors that occur during bacterial DNA replication. reactgroup.org These mutations can lead to changes in the bacterial cell that confer resistance, such as altering the target site of an antibiotic or modifying the proteins responsible for drug transport. mdpi.comreactgroup.org When bacteria are exposed to an antibiotic, those with resistance-conferring mutations are more likely to survive and multiply, leading to a population of predominantly resistant bacteria. reactgroup.org

Horizontal gene transfer (HGT) is a major mechanism for the spread of antibiotic resistance, allowing resistance genes to be shared between different bacteria, even across species. frontiersin.orgreactgroup.org This transfer can occur through three primary mechanisms:

Conjugation: The transfer of genetic material, often in the form of plasmids, through direct cell-to-cell contact. reactgroup.orglakeforest.edu

Transformation: The uptake of naked DNA from the environment. reactgroup.orglakeforest.edu

Transduction: The transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). reactgroup.org

Plasmids and transposons are mobile genetic elements that frequently carry antibiotic resistance genes, including those that confer resistance to fosfomycin, facilitating their spread through HGT. lakeforest.edunih.gov The dissemination of fosfomycin resistance genes is a significant concern as they can be located on plasmids that are easily transferred between bacteria. asm.org

Enzymatic Inactivation or Modification of Phosphonemycin by Resistant Strains

One of the key mechanisms of acquired resistance to fosfomycin is the production of enzymes that chemically modify and inactivate the antibiotic. microbiologyresearch.orgdovepress.com These enzymes typically work by opening the epoxide ring of the fosfomycin molecule, rendering it unable to bind to its target. nih.govmdpi.com

Several types of fosfomycin-modifying enzymes have been identified, with the most prominent being the FosA, FosB, and FosX metalloenzymes, and the FomA and FomB kinases. microbiologyresearch.orgnih.gov

FosA: This enzyme is a glutathione-S-transferase that inactivates fosfomycin by adding glutathione (B108866) to its epoxide ring. elsevier.esnih.gov The gene for FosA is often found on mobile genetic elements like transposons and plasmids, contributing to its spread among Gram-negative bacteria such as Serratia marcescens and Escherichia coli. elsevier.esnih.gov Several variants, including FosA3, FosA4, and FosA5, have been identified. nih.govasm.org The fosA3 gene is a particularly prevalent cause of fosfomycin resistance in E. coli and is often found on plasmids that also carry other resistance genes. frontiersin.orgnih.gov

FosB: A thiol-S-transferase, FosB is primarily found in Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govmdpi.comcuestionesdefisioterapia.com It catalyzes the addition of thiols, such as bacillithiol or L-cysteine, to fosfomycin, thereby inactivating it. mdpi.comacs.org

FosX: This enzyme is an epoxide hydrolase that uses water to break the epoxide ring of fosfomycin. nih.govmdpi.com Genes for FosX have been found in the chromosomes of bacteria like Listeria monocytogenes and Brucella melitensis. microbiologyresearch.orgmdpi.com

FomA and FomB: These are kinases found in Streptomyces species that inactivate fosfomycin through phosphorylation. nih.govmdpi.com FomA adds one phosphate (B84403) group, and FomB adds a second, creating fosfomycin diphosphate (B83284). mdpi.com

| Enzyme | Mechanism of Action | Primary Bacterial Hosts | Genetic Location |

| FosA | Glutathione-S-transferase; opens the epoxide ring with glutathione. nih.govmdpi.com | Gram-negative bacteria (e.g., E. coli, K. pneumoniae, P. aeruginosa). elsevier.esnih.gov | Plasmids, Transposons. frontiersin.orgnih.gov |

| FosB | Thiol-S-transferase; opens the epoxide ring with bacillithiol or other thiols. mdpi.comacs.org | Gram-positive bacteria (e.g., S. aureus, B. subtilis). nih.govmdpi.com | Chromosomes, Plasmids. mdpi.com |

| FosX | Epoxide hydrolase; opens the epoxide ring with water. nih.govmdpi.com | Various, including L. monocytogenes, B. melitensis. microbiologyresearch.orgmdpi.com | Chromosomes. mdpi.com |

| FomA/FomB | Kinases; inactivate by sequential phosphorylation. microbiologyresearch.orgmdpi.com | Streptomyces spp. elsevier.es | Chromosomes. |

This table summarizes the key characteristics of the major fosfomycin-modifying enzymes.

Alteration of the Primary Target Site: Structural Modifications of MurA

Fosfomycin exerts its antibacterial effect by inhibiting MurA, a crucial enzyme in the synthesis of peptidoglycan, a vital component of the bacterial cell wall. microbiologyresearch.orgdovepress.com Resistance can arise from mutations in the murA gene that alter the structure of the MurA enzyme, reducing its affinity for fosfomycin. dovepress.comspringermedizin.de

In E. coli, the MurA enzyme has a critical cysteine residue (Cys115) in its active site to which fosfomycin binds irreversibly. frontiersin.orgmdpi.com Mutations that substitute this cysteine with another amino acid, such as aspartate, can lead to high-level fosfomycin resistance. frontiersin.orgmdpi.com While mutations in the MurA active site can confer resistance, this mechanism appears to be relatively rare in clinical isolates compared to other resistance strategies. mdpi.com However, increased expression of the murA gene can also contribute to fosfomycin resistance by producing more of the target enzyme than the antibiotic can inhibit. microbiologyresearch.orgdovepress.com

Efflux Pump Overexpression and Mechanisms of Reduced Drug Permeability

For fosfomycin to be effective, it must first enter the bacterial cell. microbiologyresearch.org In Gram-negative bacteria like E. coli, fosfomycin is primarily transported into the cell by two systems: the glycerol-3-phosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT). elsevier.esmicrobiologyresearch.org Resistance frequently arises from mutations that impair or inactivate these transport systems, thereby reducing the intracellular concentration of the antibiotic. elsevier.esmdpi.com

Mutations in the glpT and uhpT genes are a common cause of fosfomycin resistance. springermedizin.demdpi.com The loss of both transporters can lead to a significant increase in the minimum inhibitory concentration (MIC) of fosfomycin. mdpi.com Additionally, mutations in regulatory genes like cyaA and ptsI, which control the expression of these transporters, can also lead to reduced fosfomycin uptake. microbiologyresearch.org

Another mechanism for reducing the intracellular concentration of fosfomycin is the active removal of the drug by efflux pumps. mdpi.com Efflux pumps are proteins in the bacterial cell membrane that can expel a wide range of substances, including antibiotics. dovepress.com Overexpression of these pumps can lead to multidrug resistance. oup.com Several efflux pumps have been implicated in fosfomycin resistance, including:

Compensatory Metabolic Pathways and Molecular Mimicry in Resistance Development

The evolution of resistance to phosphonomycin is not solely dependent on direct mechanisms like target modification or enzymatic inactivation. Bacteria also employ sophisticated strategies involving metabolic reprogramming and molecular mimicry to survive the antibiotic's onslaught. These adaptations can compensate for the fitness costs associated with primary resistance mutations and, in some cases, are the primary drivers of resistance themselves.

Compensatory Metabolic Pathways

In the context of phosphonomycin, resistance is frequently linked to mutations in transporter genes (glpT and uhpT) or their regulatory systems (cyaA, ptsI), which can disrupt normal carbohydrate metabolism. nih.gov Mutations in cyaA or ptsI decrease cyclic AMP (cAMP) levels, which impairs the transport of phosphonomycin into the cell but also causes a major disturbance in the catabolism of various carbohydrates, leading to a high biological cost. nih.govnih.gov The clinical relevance of such mutations is often dependent on the subsequent development of compensatory mutations that alleviate this metabolic burden. nih.gov

Research has revealed that metabolic adaptations are a crucial component of surviving antibiotic pressure. nih.govembopress.org Studies evolving Escherichia coli under antibiotic pressure have shown that carbon and energy metabolism strongly constrain the evolutionary paths to resistance. nih.govembopress.org These evolutionary trajectories often involve significant metabolic rearrangements that are not directly related to the antibiotic's primary target but serve as compensatory mechanisms. nih.gov For instance, the overexpression of efflux pumps as a resistance mechanism can lead to a compensatory shift from respiratory to fermentative metabolism to manage the altered metabolic state. nih.govembopress.org

A notable finding is that these metabolic adaptations can create new vulnerabilities. For example, ampicillin-resistant E. coli strains have been found to exhibit hypersensitivity to phosphonomycin as a result of their metabolic rewiring. nih.govembopress.orgmdpi.com This phenomenon, known as collateral sensitivity, highlights the intricate link between resistance to one antibiotic and susceptibility to another, mediated by metabolic pathways.

In some bacteria, such as Stenotrophomonas maltophilia, resistance to phosphonomycin is not primarily caused by alterations in the drug's target or transporters but by the inactivation of enzymes within the central carbon metabolism. nih.govsemanticscholar.org This directly links metabolic pathways to the core resistance mechanism. The transcriptomic changes induced by phosphonomycin in S. maltophilia show a significant overlap with those caused by exposure to the metabolites phosphoenolpyruvate (B93156) (PEP) and glyceraldehyde-3-phosphate, indicating that the antibiotic's activity and the resistance to it are deeply intertwined with the bacterium's metabolic state. semanticscholar.org

Table 1: Selected Metabolic Adaptations in Phosphonomycin Resistance

| Bacterial Species | Metabolic Pathway/Process Affected | Description of Adaptation/Finding | Reference |

| Escherichia coli | Central Carbon Metabolism | Mutations in cyaA or ptsI decrease cAMP levels, affecting carbohydrate metabolism and reducing phosphonomycin uptake. These mutations often require compensatory evolution to mitigate fitness costs. | nih.govnih.gov |

| Escherichia coli | Energy Metabolism | Overexpression of efflux pumps in ampicillin-resistant strains leads to a compensatory shift from respiratory to fermentative metabolism, resulting in hypersensitivity to phosphonomycin. | nih.govembopress.org |

| Staphylococcus aureus (VISA strains) | Multiple Pathways | Adaptations include increased acetogenesis, carbon flow through the pentose (B10789219) phosphate pathway, and purine (B94841) biosynthesis, with decreased tricarboxylic acid (TCA) cycle activity. These demonstrate metabolic flexibility in response to cell wall stress. | asm.org |

| Stenotrophomonas maltophilia | Central Carbon Metabolism (Embden-Meyerhof-Parnas Pathway) | Resistance is primarily caused by the inactivation of metabolic enzymes, directly linking metabolism to the resistance phenotype. | nih.govsemanticscholar.org |

| Plasmodium falciparum (Fosmidomycin-treated) | Nucleotide Synthesis & Ribosomal Biogenesis | Parasites compensate for the inhibition of isoprenoid biosynthesis by altering processes that increase nucleotide synthesis and control RNA translation. | nih.gov |

Molecular Mimicry in Resistance Development

Molecular mimicry is a phenomenon where one molecule structurally resembles another. In the context of phosphonomycin, the antibiotic itself is a potent molecular mimic, which is fundamental to its mechanism of action. nih.govacs.org

Phosphonomycin is a structural analog of phosphoenolpyruvate (PEP). nih.govwikipedia.org This mimicry allows it to deceive two key bacterial systems:

Transport Systems: Its structure is similar enough to glycerol-3-phosphate and glucose-6-phosphate that it is actively transported into the bacterial cell via the GlpT and UhpT transporters, respectively. nih.govmicrobiologyresearch.org

Enzymatic Target: Once inside the cell, phosphonomycin inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). wikipedia.orgmdpi.com MurA catalyzes a critical step in peptidoglycan synthesis by ligating PEP to UDP-N-acetylglucosamine. wikipedia.org Phosphonomycin, by mimicking PEP, binds to the MurA active site and covalently alkylates a key cysteine residue (Cys115 in E. coli), irreversibly inactivating the enzyme and halting cell wall construction. wikipedia.orgmdpi.com

The development of resistance is therefore a direct evolutionary response to this molecular mimicry. While the bacterium does not typically evolve molecules to mimic phosphonomycin, it evolves mechanisms to defeat the antibiotic's mimicry, such as:

Altering Transport: Mutating the glpT or uhpT transporters so they no longer recognize and import the phosphonomycin molecule. nih.govfrontiersin.org

Modifying the Target: Mutations in the murA gene can alter the active site, preventing phosphonomycin from binding effectively while ideally preserving the enzyme's ability to bind its natural substrate, PEP. microbiologyresearch.orgfrontiersin.org

Enzymatic Inactivation: Enzymes like FosA, FosB, and FosX function by attacking the epoxide ring of phosphonomycin, breaking it open and neutralizing the drug. wikipedia.org This mechanism directly counters the chemical properties of the antibiotic that make it an effective mimic.

Interestingly, the natural substrate PEP can also form a covalent adduct with the Cys115 residue of MurA. This physiological reaction may serve a protective role for the enzyme, and this process is mimicked by phosphonomycin's inhibitory action. acs.org Therefore, resistance strategies are fundamentally aimed at discriminating between the natural substrate (PEP) and its antibiotic mimic (phosphonomycin).

Advanced Synthetic Methodologies for Phosphonemycin and Its Analogs

Contemporary Research in Total Synthesis Strategies of Phosphonemycin

The chemical synthesis of Fosfomycin (B1673569) has been a subject of extensive research since its discovery. Modern strategies for its total synthesis can be broadly categorized into three main approaches, each targeting the stereoselective formation of the critical cis-epoxide ring.

Epoxidation of (Z)-1-Propenylphosphonates: The earliest approaches to Fosfomycin synthesis involved the epoxidation of a (Z)-1-propenylphosphonic acid derivative. nih.govresearchgate.net This method begins with the stereospecific reduction of a 1-propynylphosphonate to the corresponding (Z)-1-propenylphosphonate. nih.gov Subsequent epoxidation of the double bond yields the racemic mixture of the cis-epoxypropylphosphonic acid. The desired (1R, 2S) enantiomer is then resolved from the racemic mixture, often through the formation of diastereomeric salts with a chiral amine like quinine. nih.gov

1,2-Dihydroxylpropylphosphonate Ring Closure: A more stereocontrolled approach involves the asymmetric dihydroxylation of an (E)-1-propenylphosphonate. nih.gov The Sharpless asymmetric dihydroxylation, using reagents like AD-mix-α, can produce a (1S, 2S)-1,2-dihydroxypropylphosphonate with high enantiomeric excess (>99% ee). nih.gov This diol is then subjected to a regioselective sulfonylation, followed by base-induced intramolecular cyclization to form the epoxide ring, yielding the final Fosfomycin product after deprotection. nih.gov

Base-Catalyzed Halohydrinphosphonate Ring Closure: This strategy involves the formation of a halohydrin intermediate, which then undergoes a base-catalyzed ring closure to form the epoxide. One variation of this approach uses a chiral auxiliary, such as a tartaric acid derivative, to direct the diastereoselective bromohydroxylation of a cis-1-propenylphosphonic acid dichloride. nih.gov This creates a bromohydrin with the desired stereochemistry, which is then cyclized to Fosfomycin. nih.gov Another advanced method involves the enantioselective hydrogenation of a β-oxophosphonate to produce a chiral bromohydrin, which is subsequently converted to Fosfomycin. nih.gov This hydrogenation is often catalyzed by a chiral metal complex, such as an (S)-BINAP-Ru(II) complex, achieving high enantioselectivity (98% ee). nih.gov

Rational Design and Chemical Synthesis of Phosphonic Acid Analogues

The core structure of Fosfomycin, with its reactive epoxide ring and phosphonate (B1237965) group, has served as a template for the rational design of new phosphonic acid analogues with potentially improved or novel biological activities.

Exploration of Strategic Structural Modifications for Modulated Bioactivity

The antibacterial activity of Fosfomycin is intrinsically linked to its unique chemical structure. The strained epoxide ring is the chemical "warhead" that covalently binds to a cysteine residue in the active site of the MurA enzyme, leading to its irreversible inhibition. acs.org The negatively charged phosphonate group is crucial for mimicking the substrate of MurA, phosphoenolpyruvate (B93156) (PEP), and for transport into the bacterial cell through phosphate (B84403) transport systems. acs.orgrsc.org

Consequently, modifications to either of these core functional groups can significantly impact bioactivity. Research into Fosfomycin analogues has explored various structural changes to understand these relationships and to develop compounds with altered properties. While detailed structure-activity relationship (SAR) data for a wide range of Fosfomycin analogues is dispersed, key principles have been established. For instance, the integrity of the epoxide ring is generally considered essential for its primary antibacterial mechanism. Opening of the epoxide ring, as occurs in the mechanism of resistance by enzymes like FosA, FosB, and FosX, results in an inactive diol derivative.

The development of analogues of related phosphonate natural products, such as fosmidomycin, provides insight into how structural modifications can modulate bioactivity. In the case of fosmidomycin, a series of lipophilic, prodrug analogues were synthesized to improve cell penetration, a known liability for many phosphonate inhibitors. utexas.edu Several of these compounds demonstrated improved antibacterial activity against a panel of organisms, including Mycobacterium tuberculosis, highlighting that strategic modifications can overcome limitations of the parent compound. utexas.edu

Table 1: Key Structural Features of Fosfomycin and Impact of Modification on Bioactivity

| Structural Feature | Role in Bioactivity | Impact of Modification |

|---|---|---|

| Epoxide Ring | Covalently binds to the active site (Cys115) of the MurA enzyme, causing irreversible inhibition. acs.org | Opening the ring (e.g., to a diol) results in loss of antibacterial activity. |

| Phosphonate Group | Mimics the natural substrate phosphoenolpyruvate (PEP) to bind to the MurA active site; essential for transport into the bacterial cell. acs.orgrsc.org | Modification can disrupt enzyme binding and cellular uptake, reducing efficacy. |

| Methyl Group | Contributes to the specific three-dimensional shape for enzyme active site recognition. | Modifications can alter the fit within the MurA active site, potentially reducing or altering activity. |

| Stereochemistry (1R, 2S) | The specific enantiomer is required for potent activity against the MurA enzyme. | Other stereoisomers, such as the (1S, 2R) enantiomer, are significantly less active or inactive. |

Development of Stereoselective Synthetic Approaches for Phosphonate Chirality

The biological activity of Fosfomycin is highly dependent on its stereochemistry, with the (1R, 2S) enantiomer being the active form. Therefore, developing synthetic methods that can selectively produce this specific stereoisomer is of paramount importance. Early syntheses produced racemic mixtures that required challenging resolution steps, often by forming diastereomeric salts with chiral bases. nih.gov Modern approaches focus on establishing the correct chirality from the outset.

Several key stereoselective strategies have been successfully employed:

Sharpless Asymmetric Dihydroxylation: As mentioned previously, the dihydroxylation of an (E)-1-propenylphosphonate using a chiral osmium catalyst system (AD-mix) is a powerful method for setting the two adjacent stereocenters with high enantioselectivity. nih.govmdpi.com

Enantioselective Hydrogenation: The use of chiral transition metal catalysts, such as Ruthenium complexes with chiral ligands like BINAP, allows for the highly enantioselective reduction of prochiral ketones. nih.gov In the context of Fosfomycin synthesis, the reduction of an α-bromo-β-ketophosphonate can directly generate a chiral halohydrin precursor with the correct stereochemistry for subsequent epoxidation. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the phosphonate starting material can direct the stereochemical outcome of subsequent reactions. For example, derivatives of tartaric acid have been used to control the facial selectivity of a bromohydroxylation reaction, leading to the desired diastereomer of the bromohydrin intermediate. nih.gov

Enzymatic Resolution and Synthesis: Biocatalytic methods offer high stereoselectivity. Enzymes such as chloroperoxidase have been used for the one-step catalytic epoxidation of cis-propenylphosphonic acid to produce the chiral Fosfomycin product with high optical purity. nih.gov This approach has the advantages of occurring in an aqueous solution under mild conditions. nih.gov

Application of Modern Organic Chemistry Techniques in Phosphonate Synthesis

The synthesis of Fosfomycin and other phosphonates has benefited from the application of modern organic chemistry techniques that aim for greater efficiency, selectivity, and sustainability.

Biocatalysis: The use of enzymes to perform key synthetic steps is a hallmark of modern synthetic chemistry. In the biosynthesis of Fosfomycin, the enzyme (S)-2-hydroxypropylphosphonic acid epoxidase (HppE) catalyzes the final, unique epoxidation step. nih.govchemistryviews.org This enzyme, a non-heme iron-dependent epoxidase, performs an unprecedented dehydrogenation of a secondary alcohol to form the epoxide ring. nih.govchemistryviews.org Understanding and harnessing such enzymes, or engineering them for novel transformations, represents a significant frontier in phosphonate synthesis. Chemoenzymatic approaches, combining traditional chemical synthesis with enzymatic steps, can leverage the high selectivity of enzymes for challenging transformations.

Modern Catalytic Methods for C-P Bond Formation: The formation of the carbon-phosphorus (C-P) bond is the defining step in the synthesis of any phosphonate. While not always the most challenging step in Fosfomycin synthesis itself (where the phosphonate group is often carried through from the starting materials), advances in C-P bond formation are crucial for the broader field of phosphonate synthesis. Modern methods often employ transition metal catalysis, such as copper- or cobalt-catalyzed cross-coupling reactions, to form C-P bonds efficiently. mdpi.comrsc.orgresearchgate.net These catalytic methods offer milder reaction conditions and broader substrate scope compared to classical methods like the Michaelis-Arbuzov reaction.

Structure Activity Relationship Sar Studies of Phosphonemycin and Derivatives

Identification of Key Structural Moieties Essential for Biological Activity

The antibacterial prowess of phosphonomycin is intrinsically linked to two key chemical entities within its structure: the epoxide ring and the phosphonic acid group. ontosight.aircsb.org

Critical Role of the Epoxide Group

The epoxide, or oxirane, ring is a highly strained and consequently very reactive component of the phosphonomycin molecule. wikipedia.orgrsc.org This chemical reactivity is fundamental to its antibacterial mechanism. ontosight.ai Phosphonomycin exerts its effect by inhibiting the enzyme MurA, which is essential for the biosynthesis of bacterial cell walls. mdpi.com The epoxide group is directly involved in this inhibition. It undergoes a nucleophilic attack by a cysteine residue (Cys115 in the Escherichia coli enzyme) in the active site of MurA, leading to the opening of the epoxide ring and the formation of a covalent bond between the drug and the enzyme. wikipedia.orgontosight.ai This irreversible binding inactivates MurA, halting peptidoglycan synthesis and ultimately causing bacterial cell lysis and death. mdpi.comontosight.ai The indispensable nature of the epoxide ring is further highlighted by bacterial resistance mechanisms, where enzymes like FosA, FosB, and FosX catalyze the opening of this ring, rendering the antibiotic ineffective. rsc.orgnih.gov

Significance of the Phosphonic Acid Moiety in Target Interaction

The phosphonic acid group is the other critical pharmacophore of phosphonomycin. ontosight.ai This moiety is a structural analog of phosphoenolpyruvate (B93156) (PEP), the natural substrate of the MurA enzyme. wikipedia.orgrcsb.org By mimicking PEP, the phosphonic acid group enables phosphonomycin to bind to the active site of MurA, effectively competing with the enzyme's natural substrate. mdpi.comontosight.ai This binding is a prerequisite for the subsequent alkylation of the Cys115 residue by the epoxide ring. wikipedia.org The phosphonic acid group's ability to act as a non-hydrolyzable phosphate (B84403) mimic is a key feature in its biological activity, a principle also observed in other phosphonate-containing drugs. frontiersin.orghawaii.edu Resistance mechanisms that involve phosphorylation of the phosphonate (B1237965) group, catalyzed by enzymes like FomA and FomB, underscore its importance in the drug's interaction with its target. nih.gov

Rational Design of Phosphonomycin Analogs Based on SAR Principles

The insights gained from SAR studies have paved the way for the rational design of novel phosphonomycin analogs with potentially improved properties. oup.complos.org This approach leverages a deep understanding of the molecule's structure-function relationships to create new derivatives with enhanced activity, better pharmacokinetic profiles, or the ability to overcome resistance.

Integration of In Silico Modeling and Computational Chemistry in SAR Elucidation

Modern drug design heavily relies on computational tools to predict and analyze molecular interactions. In silico modeling and computational chemistry have become invaluable in elucidating the SAR of phosphonomycin. nih.govmdpi.comresearchgate.net Techniques such as molecular docking and molecular dynamics simulations allow researchers to visualize and analyze the binding of phosphonomycin and its analogs to the MurA enzyme at an atomic level. nih.govnih.gov These computational approaches can predict the binding affinities of novel derivatives and provide insights into the structural and dynamic properties of the enzyme-inhibitor complex. nih.gov For instance, studies have used these methods to screen for potent inhibitors against phosphonomycin-resistant enzymes, identifying compounds with potentially higher binding affinities than the parent drug. nih.gov This integration of computational analysis helps to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net

Elucidating SAR in Relation to Enzyme Binding Dynamics and Inhibition Profiles

A deeper understanding of SAR involves not just the static binding to the target enzyme but also the dynamics of this interaction and the resulting inhibition profile. diva-portal.orgnih.gov The relationship between a molecule's structure and its ability to inhibit an enzyme is complex and multifaceted.

The potency and selectivity of an inhibitor are determined by the intricate dance of interactions within the enzyme's active site. diva-portal.org For phosphonomycin, the covalent and irreversible nature of its binding to MurA results in time-dependent inhibition. rsc.orgfrontiersin.org SAR studies aim to correlate specific structural features of phosphonomycin analogs with their inhibition constants (Ki) and rates of inactivation (kinact).

Molecular dynamics simulations have revealed that inhibitor binding can significantly alter the conformational dynamics of the target enzyme. nih.govdiva-portal.org For instance, more potent inhibitors may stabilize certain conformations of the enzyme, such as the loops at the entrance of the active site gorge. diva-portal.org By analyzing how different structural modifications affect these dynamics, researchers can gain a more nuanced understanding of the SAR. This knowledge is crucial for designing inhibitors with improved potency and selectivity, potentially leading to the development of new antibacterial agents that can combat the growing threat of antibiotic resistance. nih.govnih.gov

| Compound Name |

| 1,2-dihydroxypropyl phosphonic acid |

| Azidothymidine (AZT) |

| Cefepime |

| Ciprofloxacin |

| Floxuridine |

| Fosfomycin (B1673569) |

| Fosfomycin trometamol |

| Hydroxyphosphonoacetic acid (HPAA) |

| Meropenem |

| Norfloxacin |

| Penicillin |

| Phosphonomycin |

| Piperacillin |

| Sulfamethizole |

| Tazobactam |

| Trimethoprim |

| Tunicamycin |

| Vancomycin |

| Abbreviation | Full Name |

| SAR | Structure-Activity Relationship |

| PEP | Phosphoenolpyruvate |

| MIC | Minimum Inhibitory Concentration |

| Ki | Inhibition Constant |

| kinact | Rate of Inactivation |

| QSAR | Quantitative Structure-Activity Relationship |

| MurA | UDP-N-acetylglucosamine enolpyruvyl transferase |

| Cys | Cysteine |

| FosA, FosB, FosX | Fosfomycin resistance enzymes |

| FomA, FomB | Fosfomycin resistance kinases |

Analysis of Ligand-Enzyme Complex Architecture and Interaction Interfaces

Phosphonemycin, clinically known as fosfomycin, exerts its antibacterial effect by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). nih.gov This enzyme is crucial for the initial step in the biosynthesis of the peptidoglycan layer of the bacterial cell wall. nih.govfrontiersin.org The inhibitory mechanism involves the covalent modification of a key amino acid residue within the MurA active site, making the analysis of the ligand-enzyme complex essential for understanding its activity and for the design of new derivatives. nih.govresearchgate.net

Fosfomycin acts as an analogue of the natural substrate phosphoenolpyruvate (PEP). frontiersin.orgpnas.org Its inhibitory action stems from the formation of a covalent bond between its C2 carbon and the thiol group of a specific cysteine residue, Cys115, in the active site of the MurA enzyme. nih.govfrontiersin.orgresearchgate.net This alkylation event is irreversible and effectively inactivates the enzyme. The structure of fosfomycin, featuring a reactive epoxide ring and a phosphonate group, is key to this mechanism. frontiersin.org

X-ray crystallography studies of the MurA-fosfomycin complex have provided detailed insights into the interaction interface. The binding of the substrate, UDP-N-acetylglucosamine (UNAG), to MurA induces a conformational change, closing the active site. researchgate.net In this closed conformation, the nucleophilic Cys115 is positioned to attack the C2 atom of the epoxide ring of fosfomycin.

Beyond the crucial covalent bond with Cys115, other interactions stabilize the ligand within the active site. The phosphonate group of fosfomycin is a key anchor, forming electrostatic and hydrogen-bonding interactions with several residues. These interactions often involve positively charged or polar amino acids that stabilize the negative charge of the phosphonate moiety. For instance, in the related enzyme hydroxypropylphosphonic acid epoxidase (HppE), which is involved in fosfomycin biosynthesis, the phosphonate group is stabilized by interactions with residues like Lys23, Tyr105, and Asn135. acs.org Similar interactions are expected in the MurA active site to properly orient the inhibitor for covalent modification. The binding of the ligand induces conformational changes in the enzyme, such as the movement of loops, which can bring key residues into proximity for catalysis or binding. pnas.org

Mutations in the MurA active site can lead to fosfomycin resistance. For example, replacing the essential Cys115 with an aspartate residue is found in some resistant pathogens. nih.gov Understanding the detailed architecture of the MurA-fosfomycin complex is therefore critical for designing new inhibitors that can overcome such resistance mechanisms. nih.govnih.gov

| Interacting Component | Enzyme Residue/Group | Interaction Type | Significance |

|---|---|---|---|

| Epoxide Ring (C2) | Cys115 | Covalent Bond | Irreversible inhibition of MurA enzyme activity. nih.govresearchgate.net |

| Phosphonate Group | Active Site Residues (e.g., Arginine, Lysine) | Electrostatic Interactions, Hydrogen Bonds | Anchors the inhibitor in the active site and orients the epoxide for reaction. acs.org |

| Fosfomycin Binding | MurA Active Site Loops | Conformational Change | Closes the active site, positioning Cys115 for nucleophilic attack. researchgate.netpnas.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activity. hilarispublisher.com These mathematical models help in understanding the structural requirements for activity and in designing new, more potent derivatives. For fosfomycin and its analogues, QSAR methodologies are employed to predict their antibacterial potency and guide synthetic efforts toward compounds with enhanced efficacy. nih.govacs.org

QSAR models are built by establishing a mathematical relationship between the biological activity of a series of compounds (the dependent variable) and their physicochemical properties or structural features, known as descriptors (the independent variables). sciepub.com The biological activity is typically expressed as the negative logarithm of the minimum inhibitory concentration (pMIC) or the inhibitory concentration 50 (pIC50). hilarispublisher.comsciepub.com

The process involves several key steps:

Data Set Selection: A series of fosfomycin analogues with experimentally determined antibacterial activities is selected. sciepub.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be categorized as:

2D Descriptors: Based on the 2D structure, including constitutional (e.g., molecular weight), topological, and electronic descriptors (e.g., partial charges). hilarispublisher.comacs.org

3D Descriptors: Derived from the 3D conformation of the molecule, such as steric (e.g., molar volume) and electronic field descriptors (e.g., from CoMFA - Comparative Molecular Field Analysis and CoMSIA - Comparative Molecular Similarity Indices Analysis). mdpi.comnih.gov

Physicochemical Properties: Such as lipophilicity (LogP), which influences cell permeability. sciepub.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. sciepub.comnih.gov

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed. This is done using internal validation techniques like leave-one-out cross-validation (q²) and external validation with a separate test set of compounds (pred_r²). hilarispublisher.commdpi.com A high correlation coefficient (R²) indicates a good fit of the model to the training data, while high q² and pred_r² values suggest strong predictive ability. sciepub.commdpi.com

For example, a 3D-QSAR study on a series of pyrimido-isoquinolin-quinone derivatives with anti-MRSA activity yielded CoMFA and CoMSIA models with high correlation coefficients (r² = 0.938 and 0.895, respectively), indicating that steric, electronic, and hydrogen-bond acceptor properties are key for activity. mdpi.comnih.gov Similarly, a 2D-QSAR model for 3,4-dihydropyrimidin-2(1H)-one urea (B33335) derivatives showed a good correlation (r² = 0.7854) and predictive ability (pred_r² = 0.7629). hilarispublisher.com While not directly on fosfomycin, these studies exemplify the methodologies applied. A study on fosmidomycin, a fosfomycin analogue, also utilized these techniques to create predictive models for enzyme inhibition. nih.gov

The insights gained from QSAR models are valuable for rational drug design. They highlight which structural features are favorable or unfavorable for antibacterial activity, thereby guiding the synthesis of new derivatives with improved potency. mdpi.commdpi.com

| QSAR Model Type | Compound Class Example | Key Statistical Parameters | Significant Descriptors/Fields |

|---|---|---|---|

| 2D-QSAR | 3,4-dihydropyrimidin-2(1H)-one urea derivatives hilarispublisher.com | r² = 0.7854, q² = 0.7563, pred_r² = 0.7629 | Atom-type descriptors (e.g., double-bonded atoms, specific elements). hilarispublisher.com |

| 3D-QSAR (CoMFA/CoMSIA) | Pyrimido-isoquinolin-quinones mdpi.comnih.gov | q² = 0.660 (CoMFA), 0.596 (CoMSIA); r² = 0.938 (CoMFA), 0.895 (CoMSIA) | Steric, Electrostatic, Hydrogen-bond acceptor fields. mdpi.comnih.gov |

| 2D-QSAR | 2-benzylthiopyrimidine derivatives sciepub.com | R² = 0.955, Q²_cv = 0.952 | LogP, Molar Volume (MV), Ionization Potential (IP), Electronic Affinity (EA), C-S bond length. sciepub.com |

Biochemical Target Identification and Enzyme Inhibition Kinetics

Comprehensive Kinetic Analysis of MurA Inhibition by Phosphonemycin

The primary biochemical target of this compound is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an essential enzyme in the initial stages of bacterial cell wall biosynthesis. researchgate.netrsc.orgmdpi.com MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). researchgate.netasm.org This reaction is the first committed step in the synthesis of peptidoglycan, a critical structural component of the bacterial cell wall. mdpi.comnih.gov

Discrimination Between Reversible and Irreversible Inhibition Mechanisms

This compound acts as an irreversible inhibitor of the MurA enzyme. rsc.orgacs.org Its mechanism of action involves the formation of a covalent adduct with a cysteine residue (Cys115 in Escherichia coli) located in the active site of MurA. psu.edunih.gov This alkylation event is a time-dependent process that leads to the inactivation of the enzyme. acs.org The presence of the substrate UNAG has been shown to enhance the interaction between this compound and MurA, suggesting that a conformational change induced by UNAG binding facilitates the subsequent covalent modification by the inhibitor. psu.eduasm.org

Experiments involving filtration and washing to separate the enzyme-inhibitor complex from free inhibitor have demonstrated the irreversible nature of this interaction. While reversible inhibitors would be expected to dissociate from the enzyme upon washing, MurA incubated with this compound remains inhibited, confirming the stability of the covalent bond. psu.eduasm.org The formation of this stable adduct effectively blocks the binding of the natural substrate, PEP, thereby halting peptidoglycan synthesis and leading to bacterial cell death. rsc.orgmdpi.com

In contrast to this compound, other inhibitors of MurA have been identified that exhibit reversible inhibition. For instance, some pyrazolopyrimidine derivatives have been shown to bind non-covalently to the enzyme, and their inhibitory effect can be reversed by washing. asm.org This highlights the distinct and permanent nature of the inhibition imparted by this compound.

Determination of Kinetic Parameters (e.g., K_i, IC_50) for MurA and Analog Interactions

The inhibitory potency of this compound against MurA is quantified by kinetic parameters such as the 50% inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by half. For this compound, the IC₅₀ against E. coli MurA has been reported to be in the micromolar range. asm.org For instance, one study reported an IC₅₀ of 8.8 μM when MurA was preincubated with the inhibitor alone. asm.org

The presence of the substrate UNAG significantly enhances the inhibitory activity of this compound. When UNAG is present during the preincubation of MurA with the inhibitor, the IC₅₀ value for this compound decreases substantially, with one study noting a 22-fold decrease to 0.4 μM. asm.org This suggests a synergistic binding mechanism where the presence of UNAG locks the enzyme in a conformation that is more susceptible to inhibition by this compound.

The inhibition constant (Kᵢ) provides a measure of the inhibitor's binding affinity to the enzyme. While direct Kᵢ values for this compound are less commonly reported due to its irreversible nature, the kinetic analysis often focuses on the rate of inactivation. The interaction is competitive with respect to the substrate PEP, meaning that this compound and PEP compete for the same binding site on the enzyme. researchgate.netacs.org

| Inhibitor | Target Enzyme | IC₅₀ (μM) | Conditions |

| This compound | E. coli MurA | 8.8 | Preincubation with inhibitor only |

| This compound | E. coli MurA | 0.4 | Preincubation with inhibitor and UNAG |

| RWJ-3981 | E. coli MurA | 0.2-0.9 | Preincubation with inhibitor, UNAG, and PEP |

| RWJ-140998 | E. coli MurA | 0.2-0.9 | Preincubation with inhibitor, UNAG, and PEP |

| RWJ-110192 | E. coli MurA | 0.2-0.9 | Preincubation with inhibitor, UNAG, and PEP |

| Pyrrolidinedione 46 | Wild-type MurA | 4.5 | - |

Identification and Characterization of Putative Novel Biochemical Targets of this compound

While MurA is the well-established primary target of this compound, the identification of potential off-target interactions is crucial for a comprehensive understanding of its biological activity. researchgate.netrsc.orgpsu.edunih.gov

High-Throughput Screening Approaches for Off-Target Enzyme Interactions

High-throughput screening (HTS) methodologies are instrumental in identifying potential off-target interactions of a drug candidate. mdpi.comatrandi.com These techniques allow for the rapid screening of large compound libraries against a panel of enzymes or cellular assays to identify unintended molecular interactions. nih.govevotec.com For a compound like this compound, HTS could involve assays that monitor the activity of a diverse range of bacterial enzymes in the presence of the antibiotic. mdpi.com

In Vitro and In Vivo Characterization of Inhibitory Profiles Against Other Bacterial Enzymatic Systems

Following the identification of potential off-targets through HTS, further in vitro and in vivo characterization is necessary to validate these interactions and understand their physiological relevance. In vitro studies would involve detailed kinetic analysis of this compound's effect on the purified candidate enzymes to determine parameters like IC₅₀ and Kᵢ. nih.govmdpi.com

For example, studies have investigated the synergistic effects of this compound with other antibiotics that target different cellular pathways, which can indirectly suggest interactions with other systems. mdpi.com For instance, combinations with β-lactams, which also inhibit cell wall synthesis but at a later stage, have been explored. nih.gov While this doesn't necessarily indicate a direct off-target inhibition by this compound, it provides insights into its broader impact on bacterial physiology.

In vivo studies using model organisms can help to determine if the observed in vitro inhibition of a secondary target translates to a physiological effect within the bacterial cell. This could involve creating bacterial strains with modified expression of the putative off-target enzyme and observing changes in their susceptibility to this compound.

Application of Enzyme Inhibition Studies as a Tool for Metabolic Pathway Elucidation in Bacteria

The specific and potent inhibition of an enzyme by a compound like this compound can be a powerful tool for elucidating metabolic pathways in bacteria. researchgate.net By blocking a single, well-defined step in a pathway, researchers can observe the resulting accumulation of upstream metabolites and the depletion of downstream products.

The inhibition of MurA by this compound, for example, leads to a halt in peptidoglycan synthesis. researchgate.net Studying the subsequent metabolic and physiological changes in the bacterium can reveal connections between cell wall synthesis and other cellular processes. For instance, the metabolic stress induced by MurA inhibition could trigger regulatory responses that shed light on how bacteria sense and respond to disruptions in their cell wall integrity.

Furthermore, the development of resistance to this compound can also provide insights into metabolic pathways. In some cases, resistance arises from mutations in genes encoding enzymes involved in central carbon metabolism, rather than in the MurA enzyme itself. nih.gov The study of these resistant mutants can uncover previously unknown links between central metabolism and the biosynthesis of the cell wall, demonstrating how changes in one pathway can compensate for the inhibition of another. nih.govresearchgate.net

Advanced Biotechnological and Genetic Engineering Approaches for Phosphonemycin Production and Derivatization

Optimization of Microbial Fermentation Processes for Enhanced Phosphonemycin Yields

Maximizing the yield of phosphonomycin from producing organisms, such as various Streptomyces and Pseudomonas species, is a critical objective for industrial production. This is achieved through the meticulous optimization of microbial fermentation processes. frontiersin.org The core of this optimization lies in designing the perfect culture medium and refining physical fermentation parameters to support maximal secondary metabolite production. nih.gov

Key to enhancing yield is the careful selection and concentration of nutrients in the fermentation medium. frontiersin.org The quantity and quality of available carbon, nitrogen, and phosphate (B84403) sources are major determinants of microbial metabolic activity. nih.gov For instance, while glucose and glycerol (B35011) can serve as primary carbon sources, their concentrations can significantly influence the carbon flux distribution within the cell's metabolic pathways. mdpi.com Similarly, the choice of nitrogen source and the concentration of phosphate are critical, as some secondary metabolite pathways are known to be repressed by high phosphate levels. nih.gov

Beyond medium composition, physical parameters must be precisely controlled. Factors such as pH, temperature, and agitation speed must be optimized for the specific producing strain to achieve maximum product concentration. nih.gov Modern approaches often employ statistical and mathematical modeling techniques, such as artificial neural networks (ANN), to analyze the interplay between different variables and to dynamically control the fermentation process for improved yields. frontiersin.orgmdpi.com These model-driven strategies allow for the development of sophisticated feeding strategies in fed-batch cultures, which can prevent substrate limitation and enhance productivity. mdpi.com

Table 1: Key Parameters in Fermentation Optimization for Phosphonomycin Production This table is generated based on general principles of fermentation optimization.

| Parameter | Objective and Significance | Typical Approach |

|---|---|---|

| Carbon Source | To provide energy and building blocks for cell growth and metabolite synthesis. The type and concentration can influence pathway flux. mdpi.com | Screening of various carbohydrates (e.g., glucose, glycerol, starch) and optimization of their concentration. |

| Nitrogen Source | Essential for the synthesis of amino acids, proteins, and nucleic acids. The C:N ratio is critical for shifting metabolism towards secondary metabolite production. | Testing organic (e.g., yeast extract, peptone) and inorganic (e.g., ammonium (B1175870) salts) sources to find the optimal type and concentration. researchgate.net |

| Phosphate Level | A key component of nucleic acids and phospholipids, but high concentrations can inhibit the production of some secondary metabolites. nih.gov | Titrating phosphate concentrations in the medium to find a level that supports growth without repressing phosphonomycin biosynthesis. |

| pH | Affects enzyme activity and nutrient transport across the cell membrane. Maintaining an optimal pH range is crucial for productivity. nih.gov | Continuous monitoring with a pH probe and automated addition of acid/base to maintain the desired setpoint. |

| Temperature | Influences microbial growth rate and enzyme kinetics. The optimal temperature for growth may differ from that for antibiotic production. nih.gov | Determining the optimal temperature profile for both the growth phase and the production phase of the fermentation. |

| Agitation & Aeration | To ensure homogeneous mixing of nutrients and to supply sufficient dissolved oxygen for aerobic respiration and enzymatic reactions. nih.gov | Optimizing stirrer speed (rpm) and air flow rate to maintain adequate dissolved oxygen levels without causing excessive shear stress. |

Biosynthetic Pathway Engineering for the Generation of Novel Phosphonate (B1237965) Structures

The elucidation of the phosphonomycin biosynthetic pathways in both Streptomyces and Pseudomonas has opened the door for rational engineering to create novel phosphonate compounds. nih.govpnas.org Although both pathways converge to produce the same final product, they utilize distinct enzymatic steps to convert the intermediate phosphonopyruvate (B1221233) (PnPy) to (S)-2-hydroxypropylphosphonate ((S)-HPP). nih.govnih.gov This natural divergence provides a rich enzymatic toolbox for biosynthetic engineering. By understanding and manipulating the genes and enzymes within these pathways, it is possible to generate new structures that may possess unique biological activities. nih.gov

The genes responsible for phosphonomycin production are organized into biosynthetic gene clusters (BGCs). pnas.orgjmicrobiol.or.kr Genetic manipulation of these BGCs is a primary strategy for generating new phosphonomycin analogs. jmicrobiol.or.kr One powerful technique is the heterologous expression of the entire BGC in a well-characterized host strain, which facilitates easier genetic manipulation and can improve yields. acs.orgresearchgate.net For example, the phosphonomycin BGC from Pseudomonas syringae has been successfully expressed in Pseudomonas aeruginosa, confirming the functionality of the cloned gene cluster. researchgate.netasm.org

Specific genes within the cluster can be inactivated (knocked out) or replaced to alter the biosynthetic pathway. jmicrobiol.or.kr Deleting a gene encoding a tailoring enzyme might cause a biosynthetic intermediate to accumulate, which can then be isolated and characterized as a new compound. jmicrobiol.or.kr A more advanced approach, often called combinatorial biosynthesis, involves introducing genes from other biosynthetic pathways. For instance, the enzyme Psf2 from the Pseudomonas pathway, which condenses acetyl-CoA with PnPy, is homologous to enzymes in the pathways for other phosphonate natural products like FR-900098. nih.govasm.org By swapping or combining enzymes from these different pathways, it is theoretically possible to create hybrid molecules that incorporate structural features from multiple parent compounds.

Directed evolution and mutagenesis are used to generate improved producer strains or enzymes with novel functions. Traditional random mutagenesis, using chemical agents or UV radiation, can be employed to screen for mutants with enhanced phosphonomycin production, a method that has been successful for improving the yield of other microbial products. researchgate.net

More targeted approaches, such as site-directed mutagenesis, allow for precise changes to the amino acid sequence of key biosynthetic enzymes. pnas.org This strategy can be used to probe the function of specific residues or to alter an enzyme's substrate specificity or catalytic activity. For example, site-directed mutagenesis of the HppE epoxidase, which catalyzes the final step in phosphonomycin biosynthesis, has been used to identify key amino acid residues essential for its catalytic activity. nih.gov Similarly, key residues in the PsfC enzyme from the Pseudomonas pathway that are crucial for its function have been identified by mutating them to alanine, resulting in a complete loss of activity. pnas.org This knowledge can be used to guide further engineering efforts to create enzymes that might accept modified substrates, leading to the production of new phosphonomycin analogs. The evolutionary relationship between phosphonomycin resistance enzymes also suggests that new catalytic functions can be evolved from existing protein scaffolds. beilstein-institut.de

Synthetic Biology Frameworks for Controlled this compound Biosynthesis

Synthetic biology offers a more holistic and predictable approach to engineering phosphonomycin production. nih.gov This field leverages standardized biological parts, extensive gene libraries, and engineered chassis microorganisms to construct and control biosynthetic pathways with high precision. nih.gov By moving the phosphonomycin BGC from its native producer into a well-understood host like Escherichia coli or other Streptomyces species, researchers can bypass the complex native regulatory networks and optimize production in a more controlled environment. acs.org